molecular formula C17H25N5O4S B2841333 N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide CAS No. 1207023-90-2

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide

Cat. No.: B2841333
CAS No.: 1207023-90-2
M. Wt: 395.48
InChI Key: IEORIRULXZAOOY-UHFFFAOYSA-N
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Description

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide is a complex organic compound with a multifaceted structure, widely studied in various scientific fields. Its unique structural components make it a point of interest for applications ranging from pharmacology to materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide typically involves multiple steps:

  • Formation of the Pyrimidine Ring: Initial steps might involve the preparation of 4-(dimethylamino)-6-methylpyrimidine through condensation reactions.

  • Attachment of the Aminoethyl Group: The intermediate is then subjected to further reactions to introduce the aminoethyl group, possibly through nucleophilic substitution.

  • Final Sulfonamide Formation: The last step includes the reaction of the intermediate with 2,4-dimethoxybenzenesulfonyl chloride under controlled conditions to yield the final compound.

Industrial Production Methods

For industrial-scale production, continuous flow synthesis might be employed to ensure consistent quality and higher yield. Reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide can undergo oxidation, possibly modifying the dimethoxybenzenesulfonamide moiety.

  • Reduction: Reduction reactions might target the pyrimidine or sulfonamide groups, altering the compound’s chemical properties.

  • Substitution: It can also undergo substitution reactions, where functional groups in the compound are replaced by other groups, affecting its activity and interaction with other molecules.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: May involve acidic or basic catalysts depending on the desired substitution.

Major Products

  • Oxidation Products: Modified sulfonamide derivatives.

  • Reduction Products: Altered pyrimidine ring or amine derivatives.

  • Substitution Products: Various functionalized analogs of the original compound.

Scientific Research Applications

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide is utilized in:

  • Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential interactions with biological molecules and pathways.

  • Medicine: Investigated for potential therapeutic effects, including antibacterial, antiviral, or anticancer properties.

  • Industry: Used in the development of novel materials, including polymers and nanomaterials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((4-aminopyrimidin-2-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide: A similar compound with slight variations in the pyrimidine ring.

  • N-(2-((4-(dimethylamino)-6-methylpyridin-2-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide: Featuring a pyridine ring instead of pyrimidine.

Uniqueness

  • The presence of the dimethylamino group in the pyrimidine ring provides distinct electronic and steric effects, enhancing its biological activity.

  • Unique reaction pathways and interactions with molecular targets compared to its analogs.

There you have it—a deep dive into N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide. Need anything else, or do you feel enlightened?

Properties

IUPAC Name

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O4S/c1-12-10-16(22(2)3)21-17(20-12)18-8-9-19-27(23,24)15-7-6-13(25-4)11-14(15)26-5/h6-7,10-11,19H,8-9H2,1-5H3,(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEORIRULXZAOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNS(=O)(=O)C2=C(C=C(C=C2)OC)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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